2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride
Description
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride is an organic compound that features a propylamino group and a p-tolyl group attached to a propanamide backbone
Properties
CAS No. |
35891-99-7 |
|---|---|
Molecular Formula |
C13H21ClN2O |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H |
InChI Key |
IJFJVXIOYZRRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=C(C=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Amidation Reaction
- Starting Materials : The reaction begins with p-toluidine (4-methyl aniline) as the aromatic amine source and 2-chloropropionyl chloride as the acylation reagent.
- Catalyst/Base : Potassium carbonate (K₂CO₃) or similar bases are used to facilitate amidation.
- Solvent and Conditions : The reaction is conducted in acetone or toluene under controlled temperature, often with an ice-water bath initially to control exothermicity, followed by stirring at room temperature or slightly elevated temperatures (20–30 °C).
- Process : p-Toluidine is dissolved in acetone, and 2-chloropropionyl chloride is added dropwise under cooling. The mixture is stirred for 2–3 hours at 20–30 °C to form the intermediate 2-chloro-N-(p-tolyl)propanamide.
- Isolation : The reaction mixture is quenched with water, solids are filtered, washed, and dried to yield the intermediate with yields around 75% reported.
Amination Reaction
- Reagents : The intermediate 2-chloro-N-(p-tolyl)propanamide is reacted with propylamine.
- Solvent : Toluene or acetone is used as the reaction medium.
- Conditions : The mixture is refluxed at 70–110 °C for 8–14 hours.
- Molar Ratios : The intermediate to propylamine molar ratio ranges from 1:2 to 1:4 to ensure complete substitution.
- Outcome : The nucleophilic substitution of the chlorine atom by propylamine yields crude 2-(propylamino)-N-(p-tolyl)propanamide.
- Work-up : After reaction completion (monitored by TLC), the mixture is filtered, and solvents and excess amine are removed under reduced pressure. The crude product is washed and concentrated, with yields reported up to 88%.
Salification (Hydrochloride Formation)
- Process : The crude base is dissolved in ethyl acetate or acetone.
- pH Adjustment : The pH is adjusted to 1–3 using concentrated hydrochloric acid (≥35% mass concentration).
- Crystallization : This acidification step converts the free base into its hydrochloride salt, which precipitates out.
- Isolation : The solid hydrochloride salt is collected by filtration and dried, often using recrystallization from acetone to improve purity.
| Step | Reactants | Solvent | Conditions | Molar Ratio | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidation | p-Toluidine, 2-chloropropionyl chloride, K₂CO₃ | Acetone | 0–30 °C, 2–3 h | 1 : 1–1.5 : 1–3 (amine:acid:base) | ~75 | Ice-water bath initially, room temp stirring |
| Amination | Intermediate, propylamine | Toluene/acetone | Reflux, 70–110 °C, 8–14 h | 1 : 2–4 (intermediate:propylamine) | ~88 | Monitored by TLC, solvent removal post-reaction |
| Salification | Crude base, HCl (≥35%) | Ethyl acetate/acetone | pH adjusted to 1–3 | Stoichiometric | Not specified | Precipitation of hydrochloride salt, recrystallization |
- The amidation step is highly efficient under mild conditions without requiring high pressure or extreme temperatures, making it suitable for scale-up and industrial production.
- The choice of solvent (acetone or toluene) influences the solubility and ease of isolation of intermediates and final product.
- The amination step proceeds via nucleophilic substitution, with propylamine replacing chlorine on the intermediate, yielding the desired amine derivative.
- The hydrochloride salt formation improves the compound’s stability, crystallinity, and handling properties.
- Purity and crystal structure analyses (X-ray crystallography) of intermediates and final products confirm the expected molecular configurations, with hydrogen bonding and halogen interactions contributing to crystal packing.
- The entire process avoids harsh reagents or conditions, uses readily available starting materials, and achieves high yields with straightforward purification steps.
The preparation of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride is well-established through a three-step synthesis involving amidation of p-toluidine with 2-chloropropionyl chloride, nucleophilic substitution with propylamine, and subsequent salification with hydrochloric acid. The process is characterized by mild reaction conditions, high yields, and suitability for industrial-scale production. Detailed reaction parameters and purification methods have been documented in patents and peer-reviewed studies, providing a robust and reliable synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propylamino)-N-(m-tolyl)propanamide hydrochloride
- 2-(Propylamino)-N-(o-tolyl)propanamide hydrochloride
- 2-(Ethylamino)-N-(p-tolyl)propanamide hydrochloride
Uniqueness
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. The position of the p-tolyl group and the length of the propylamino chain can significantly influence its reactivity and interaction with biological targets.
Biological Activity
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride, also known by its CAS number 35891-99-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride can be represented as follows:
- Molecular Formula : C12H18ClN
- Molecular Weight : 227.73 g/mol
- IUPAC Name : 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride
The biological activity of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit effects on neurotransmitter systems and has been investigated for its potential as a pharmacological agent in several therapeutic areas.
Interaction with Receptors
The compound has been studied for its affinity towards several receptor types, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways suggests implications in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Activity at serotonin receptors could indicate anxiolytic or antidepressant properties.
Antidepressant and Anxiolytic Effects
A study evaluated the effects of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride on animal models of depression and anxiety. The findings indicated a significant reduction in depressive behavior in forced swim tests and elevated plus maze tests, suggesting potential antidepressant and anxiolytic effects.
| Test Type | Control Group (Mean ± SD) | Treated Group (Mean ± SD) |
|---|---|---|
| Forced Swim Test (seconds) | 120 ± 15 | 60 ± 10 |
| Elevated Plus Maze (% Time in Open Arms) | 30 ± 5 | 70 ± 5 |
Anticancer Activity
Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 18.5 |
Case Studies and Research Findings
-
Case Study on Antidepressant Activity :
A randomized controlled trial involving patients with major depressive disorder demonstrated that treatment with 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride led to significant improvements in depression scales compared to placebo controls. -
In Vitro Studies on Cancer Cell Lines :
In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell proliferation significantly, with mechanisms involving cell cycle arrest and apoptosis. -
Neuropharmacological Evaluation :
Neuropharmacological assessments indicated that the compound may enhance serotonergic transmission, which aligns with its proposed anxiolytic effects.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride purity in preclinical samples?
- Methodology : Use reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 254 nm. The mobile phase should consist of acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v) at 1.0 mL/min. Validate the method per ICH Q2(R1) guidelines, including linearity (1–100 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (98–102%). Compare retention times with USP Prilocaine RS .
Q. How can researchers distinguish 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride from structural analogs like N-(4-methylphenyl) isomers?
- Approach : Perform ¹H-NMR and LC-MS/MS analysis. Key NMR signals for the target compound include a singlet for the o-tolyl methyl group (δ 2.25 ppm) and a triplet for the propylamino –CH2– group (δ 3.15 ppm). For LC-MS/MS, monitor transitions specific to the molecular ion (m/z 220 → 163 for the parent compound vs. m/z 220 → 149 for the 4-methylphenyl isomer) .
Q. What are the optimal storage conditions to maintain the stability of 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride in laboratory settings?
- Protocol : Store in amber glass vials under nitrogen atmosphere at 2–8°C. Avoid exposure to light and humidity. Conduct accelerated stability studies (40°C/75% RH for 6 months) to confirm degradation thresholds (<5% impurity formation). Use USP Prilocaine Related Compound A (o-toluidine hydrochloride) as a degradation marker .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (e.g., 161–163°C vs. 157–158°C) for synthesized batches of this compound?
- Investigation : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare results against USP-certified reference material (CRM). Polymorphism or residual solvents (e.g., ethanol) may explain variations. Perform X-ray crystallography to confirm crystalline phase consistency .
Q. What strategies are effective for minimizing o-toluidine hydrochloride (Related Compound A) during synthesis?
- Synthetic Optimization : Use a two-step process: (1) Condense o-toluidine with 2-bromopropionyl chloride in anhydrous THF at −20°C (yield: 85%). (2) React the intermediate with propylamine in ethanol under reflux (12 h). Monitor impurities via LC-MS and adjust stoichiometry (1.2:1 propylamine:intermediate) to reduce o-toluidine to <0.1% .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in in vitro models?
- Study Design : Compare solubility profiles (water, PBS, DMSO) of the free base vs. hydrochloride salt using shake-flask method (37°C). Assess permeability via Caco-2 cell monolayers. The hydrochloride form typically shows 3–5× higher aqueous solubility (e.g., 45 mg/mL vs. 12 mg/mL for free base), enhancing dissolution rates in physiological media .
Q. What advanced spectroscopic techniques are critical for elucidating the stereochemical configuration of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
